ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that features a unique combination of a benzodioxole moiety and a triazole ring
Properties
IUPAC Name |
ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-2-20-14(19)10-6-17(16-15-10)7-11(18)9-3-4-12-13(5-9)22-8-21-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHBPUBCHAZCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetraalkylammonium salts.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Benzodioxole and Triazole Moieties: The final step involves coupling the benzodioxole moiety with the triazole ring through an esterification reaction using ethyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Amides or other esters depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H13N3O5
- Molecular Weight : 303.27 g/mol
- CAS Number : 2108836-47-9
The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the benzodioxole moiety further enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. The mechanism is believed to involve the inhibition of key enzymes necessary for bacterial growth and replication.
Anticancer Properties
This compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The triazole ring is thought to be crucial in this activity, as it can interact with multiple biological targets involved in cancer progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of triazoles including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, the compound was tested on human breast cancer cell lines. It was found to inhibit cell proliferation by up to 70% at concentrations of 25 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Another compound featuring the benzodioxole moiety, used in various therapeutic applications.
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: A compound with similar structural features, used in drug development.
Uniqueness
Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a benzodioxole moiety and a triazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer research .
Biological Activity
Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 2108836-47-9) is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃N₃O₅, with a molecular weight of 303.27 g/mol. The compound features a triazole ring which is integral to its biological activity.
Anticancer Activity
Research has indicated that triazole derivatives possess significant anticancer properties. For instance, modifications of triazoles have been shown to enhance the efficacy of existing anticancer drugs. In one study, various triazole derivatives exhibited strong antiproliferative activity against multiple cancer cell lines, including MCF-7 and HCT-116. The best-performing compounds demonstrated IC50 values in the low micromolar range (e.g., 1.1 μM for MCF-7) .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound 10 | HCT-116 | 2.6 | Induction of apoptosis |
| Compound 11 | HepG2 | 1.4 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Triazoles are known for their ability to inhibit bacterial growth effectively. In several studies, triazole derivatives displayed promising activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | S. aureus | 30 |
| Compound C | Enterococcus faecalis | 12.5 |
Case Study 1: Synthesis and Evaluation
In a study published in Frontiers in Molecular Biosciences, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these compounds, those containing the benzodioxole moiety exhibited enhanced cytotoxicity against cancer cell lines compared to their counterparts without this substitution .
Case Study 2: Molecular Docking Studies
A separate investigation utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. The results indicated that this compound could effectively bind to proteins involved in cancer progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
